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Compound of Interest

Compound Name: 2-Chloro-6-methoxypurine riboside

Cat. No.: B12404116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chloro-6-methoxypurine riboside is a synthetic purine nucleoside analog with potential as

a research tool in cellular biology and drug discovery. As a hypoxanthine analog, it is implicated

in pathways related to purine metabolism and cellular signaling. This document provides a

comprehensive overview of the available technical information regarding its chemical

properties, synthesis, and potential biological activities, with a focus on its putative role as a

poly(ADP-ribose) polymerase (PARP) inhibitor and its potential effects on cancer cell

proliferation. Due to the limited availability of public research data specifically on 2-Chloro-6-
methoxypurine riboside, this guide also extrapolates information from closely related

compounds to provide a broader context for its potential applications and mechanisms of

action.

Chemical Properties and Synthesis
2-Chloro-6-methoxypurine riboside, also known as 2-Chloro-6-O-methyl-inosine, is a

modified purine ribonucleoside. Its structure consists of a 2-chloropurine base linked to a ribose

sugar moiety, with a methoxy group at the 6th position of the purine ring.

Table 1: Chemical and Physical Properties of 2-Chloro-6-methoxypurine Riboside and

Related Compounds
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Property
2-Chloro-6-
methoxypurine
riboside

2-Amino-6-
chloropurine
riboside

6-Chloropurine
riboside

Molecular Formula C₁₁H₁₃ClN₄O₅ C₁₀H₁₂ClN₅O₄[1][2] C₁₀H₁₁ClN₄O₄

Molecular Weight Not explicitly found 301.69 g/mol [1] 286.67 g/mol [3]

CAS Number Not explicitly found 2004-07-1[1] 5399-87-1[3]

Appearance Not explicitly found
White to Off-white

Powder[1]
Powder[3]

Melting Point Not explicitly found 165-167 °C (dec.)[1] 158-162 °C (dec.)[3]

Solubility Not explicitly found DMSO, Methanol[1] Not explicitly found

Synthesis Protocol
While a specific, detailed synthesis protocol for 2-Chloro-6-methoxypurine riboside was not

found in the public domain, a plausible synthetic route can be inferred from the synthesis of

related purine nucleosides. A common method involves the glycosylation of a modified purine

base with a protected ribose derivative, followed by deprotection.

Hypothetical Synthesis Workflow:
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Caption: Hypothetical synthesis workflow for 2-Chloro-6-methoxypurine riboside.

Detailed Methodologies (Inferred):
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Protection of Ribose: The hydroxyl groups of D-ribose are typically protected, for example,

by acetylation using acetic anhydride in the presence of a base like pyridine. This prevents

unwanted side reactions during glycosylation.

Activation of the Anomeric Carbon: The protected ribose is then activated at the anomeric

carbon (C1) to facilitate nucleophilic attack by the purine base. This can be achieved by

converting the C1 hydroxyl group to a leaving group, such as a halide (e.g., using HBr in

acetic acid).

Glycosylation: The protected and activated ribose is coupled with 2-Chloro-6-methoxypurine.

The Vorbrüggen glycosylation, using a silylated purine base and a Lewis acid catalyst (e.g.,

TMSOTf), is a common and effective method for forming the N-glycosidic bond with high

stereoselectivity for the desired β-anomer.

Deprotection: The protecting groups (e.g., acetyl groups) are removed from the ribose moiety

to yield the final product. This is often accomplished by treatment with a base, such as

ammonia in methanol. Purification is typically performed using column chromatography.

Biological Activity and Potential Mechanism of
Action
Putative PARP Inhibition
2-Chloro-6-methoxypurine riboside is described as a hypoxanthine analog and a potential

endogenous poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are crucial for

DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors

with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with

BRCA1/2 mutations).

Proposed Mechanism of PARP Inhibition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12404116?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PARP Inhibition Signaling

DNA Damage
(Single-Strand Break)

PARP Activation

Poly(ADP-ribosyl)ation
of target proteins

DNA Repair

2-Chloro-6-methoxypurine
riboside

 Inhibition

Click to download full resolution via product page

Caption: Proposed mechanism of PARP inhibition by 2-Chloro-6-methoxypurine riboside.

Experimental Protocol: PARP Inhibition Assay (General)

A common method to assess PARP inhibition is a colorimetric or chemiluminescent assay.

Plate Preparation: A 96-well plate is coated with histones (PARP substrates).

Reaction Mixture: A reaction mixture containing recombinant PARP1 enzyme, biotinylated

NAD⁺, and varying concentrations of the test compound (2-Chloro-6-methoxypurine
riboside) is added to the wells.

Incubation: The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of

histones to occur.
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Detection: The incorporated biotinylated PAR is detected using streptavidin-horseradish

peroxidase (HRP) and a colorimetric or chemiluminescent substrate.

Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity of

the compound. IC₅₀ values are calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.

Quantitative Data:

No specific IC₅₀ values for PARP inhibition by 2-Chloro-6-methoxypurine riboside are

currently available in the public literature.

Antiproliferative and Cytotoxic Effects
Purine analogs are a well-established class of anticancer agents. They can exert their effects

by interfering with DNA and RNA synthesis or by modulating cellular signaling pathways. While

specific data for 2-Chloro-6-methoxypurine riboside is scarce, studies on related compounds

provide insights into its potential antiproliferative activity. For instance, a derivative of 2-

chloropurine riboside has shown antiproliferative activity against the U937 human acute

myeloid leukemia cell line.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of 2-Chloro-6-
methoxypurine riboside for a specified duration (e.g., 48 or 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the

yellow MTT to purple formazan crystals.

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution

(e.g., DMSO).
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Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. IC₅₀

values, the concentration of the compound that inhibits cell growth by 50%, are calculated.

Quantitative Data:

No specific IC₅₀ values for the antiproliferative activity of 2-Chloro-6-methoxypurine riboside
against a panel of cancer cell lines are currently available in the public literature.

Potential Modulation of Signaling Pathways
The biological effects of purine analogs are often mediated through their interaction with key

cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on

studies of related compounds, the MAPK/ERK pathway is a potential target.

MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that transmits extracellular signals to

the nucleus, regulating gene expression and cellular processes such as proliferation,

differentiation, and survival. The activation of this pathway has been shown to confer resistance

to some purine analog-based therapies.

Potential Interaction with the MAPK/ERK Pathway:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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